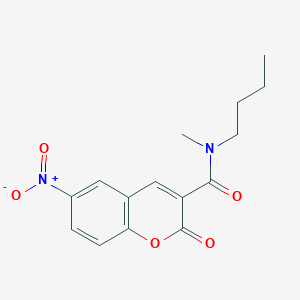

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-butyl-N-methyl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-3-4-7-16(2)14(18)12-9-10-8-11(17(20)21)5-6-13(10)22-15(12)19/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWQHGLTAQJPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be achieved through a multi-step process involving the following key steps:

Nitration of Chromene: The starting material, 2H-chromene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

Carboxylation: The nitrated chromene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxyl group at the 3rd position.

Amidation: The carboxylated product is reacted with N-butyl-N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation: The chromene ring can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding chromone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

Reduction: N-butyl-N-methyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

Substitution: Various substituted carboxamide derivatives.

Oxidation: Chromone derivatives.

Scientific Research Applications

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and enzyme activities.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: The compound’s chromene core is explored for its potential use in organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

Signal Transduction Modulation: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, the following compounds are analyzed:

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Differences :

- Substituents: Lacks the nitro group at position 6 and features a 4-methoxyphenethyl group on the amide nitrogen instead of N-butyl-N-methyl.

- Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.

- Biological Relevance : Methoxy-substituted coumarins exhibit enhanced antioxidant and anti-inflammatory activities due to improved resonance stabilization .

6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide

- Structural Differences :

- Halogenation: Bromine at position 6 and methoxy at position 8 introduce steric bulk and altered electronic properties.

- Amide Substituent: A tetrahydrofuran-derived alkyl chain replaces the N-butyl-N-methyl group.

- Crystallographic Insights : Bromine’s polarizability may influence crystal packing via halogen bonding, whereas nitro groups rely on dipole interactions .

2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

- Structural Differences: Heterocyclic Integration: A pyridazinone ring is conjugated to the amide side chain, introducing additional hydrogen-bonding sites. Functional Implications: The pyridazinone moiety may enhance binding to enzymes like cyclooxygenase or kinases, a feature absent in the nitro-substituted target compound .

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

- Structural Differences: Backbone Variation: A thiazolidinone ring replaces the chromene’s 2-oxo group, altering π-conjugation. Biological Activity: Thiazolidinone derivatives are associated with antidiabetic and antimicrobial effects, suggesting divergent applications compared to nitro-substituted coumarins .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Synthetic Accessibility: The target compound’s N-butyl-N-methyl group simplifies synthesis compared to heterocyclic amides (e.g., pyridazinone derivatives), which require multi-step conjugation .

- Crystallographic Behavior : Nitro groups in coumarins often form layered crystal structures via π-π stacking, whereas brominated analogs exhibit denser packing due to halogen bonds .

- Biological Potency: While nitro groups may enhance cytotoxicity (e.g., via ROS generation), methoxy or thiazolidinone substituents prioritize anti-inflammatory or metabolic effects .

Biological Activity

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives, which are known for their wide range of biological activities. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O5

- Molecular Weight : 286.27 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which is characteristic of many coumarin derivatives .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The antioxidant activity is attributed to the presence of the nitro group and the chromene structure, which enhance electron donation capabilities .

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest through modulation of various signaling pathways, including those related to p53 activation and downregulation of anti-apoptotic proteins .

Study on Antimicrobial Efficacy

A study conducted by researchers at Banaras Hindu University evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential application in treating infections caused by resistant bacterial strains .

Study on Anticancer Properties

Another significant study published in Organic & Biomolecular Chemistry explored the anticancer effects of various coumarin derivatives. This compound was found to significantly inhibit the growth of HeLa cells through mechanisms involving apoptosis and cell cycle disruption. This study supports further investigation into its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodology : Synthesis typically involves a multi-step protocol starting with coumarin derivatives. For example, nitro groups can be introduced via nitration reactions under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C), followed by carboxamide functionalization using N-butyl-N-methylamine in anhydrous dichloromethane with triethylamine as a catalyst. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation (e.g., in DMF/water) are analyzed using SHELX programs for refinement, with key metrics including R factors (<0.05) and bond-length discrepancies (<0.003 Å). Complementary techniques like H/C NMR and HRMS validate functional groups and molecular weight. For example, H NMR typically shows characteristic peaks for the nitro group (δ 8.5–9.0 ppm) and methyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for nitro-coumarin derivatives?

- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) are analyzed through:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., nitro position, alkyl chain length) across derivatives.

- Assay Standardization : Ensuring consistent cell lines (e.g., HeLa vs. HEK293) and protocols (e.g., MTT vs. resazurin assays).

- Computational Docking : Using tools like AutoDock to predict binding affinities to targets (e.g., COX-2, DNA topoisomerases) .

Q. How can hydrogen-bonding patterns in crystal packing influence physicochemical properties?

- Methodology : Graph set analysis (e.g., R(8) motifs) identifies intermolecular interactions via Mercury software. For example, the nitro group often forms C–H···O bonds with adjacent aromatic rings, stabilizing the crystal lattice. These interactions correlate with solubility and thermal stability (DSC/TGA data) .

Q. What computational methods predict the reactivity of the nitro group in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity. Transition state analysis (IRC) further clarifies reaction pathways (e.g., nucleophilic substitution at the carbonyl) .

Q. How are spectroscopic artifacts (e.g., signal splitting in NMR) addressed during characterization?

- Methodology : Dynamic effects (e.g., rotamers of the N-butyl group) cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) coalesces peaks, confirming conformational exchange. Deuterated solvents (e.g., DMSO-d) and 2D techniques (COSY, HSQC) resolve overlapping signals .

Data Contradiction Analysis

Q. Why do different studies report varying thermal decomposition profiles for similar coumarin carboxamides?

- Methodology : Divergent TGA results arise from:

- Crystallinity : Amorphous vs. crystalline phases degrade at different rates.

- Atmospheric Effects : Oxidative (air) vs. inert (N) conditions alter decomposition pathways.

- Instrument Calibration : Validate with standard references (e.g., indium for DSC). Cross-correlate with IR spectroscopy to identify gaseous byproducts (e.g., CO, NO) .

Experimental Design Considerations

Q. How are reaction conditions optimized for scaling up synthesis without compromising yield?

- Methodology : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) might reveal that increasing reaction time beyond 24 hours reduces yield due to side reactions (e.g., hydrolysis). Pilot-scale trials with jacketed reactors ensure temperature control (±2°C) .

Q. What controls are critical in assessing photostability for applications in fluorescent probes?

- Methodology : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm LED) monitors degradation (e.g., absorbance loss at λmax). Include quenchers (e.g., NaN) to distinguish oxidative vs. radical-mediated pathways. Compare with structurally similar fluorophores (e.g., coumarin 343) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.